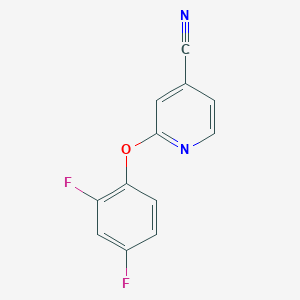

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C12H6F2N2O and a molecular weight of 232.19 g/mol . It is known for its unique chemical properties, including its aromatic nature and the presence of fluorine atoms, which make it a valuable intermediate in organic synthesis and various industrial applications .

Wirkmechanismus

Target of Action

The primary targets of 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile are currently unknown . This compound is often used as a chemical intermediate in scientific research

Mode of Action

Without information on the specific biological targets of this compound, it’s challenging to describe its mode of action. The compound’s structure suggests that it could interact with various biological targets due to the presence of the difluorophenoxy and pyridine groups, which are common structural motifs in many bioactive compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile typically involves the reaction of 2,4-difluorophenol with 4-cyanopyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the pyridine ring, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile is an organic compound that belongs to American Elements' catalog of life science products . The applications of this compound are not explicitly detailed in the provided search results; however, related compounds and chemical structures offer insight into potential uses.

Relevant Chemical Information

- Basic Information this compound has the molecular formula C12H6F2N2O and a molecular weight of 232.19 .

- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound .

- SMILES Notation The simplified molecular-input line-entry system (SMILES) representation is C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N .

Potential Applications Based on Related Research

While the exact applications of this compound are not specified within the search results,Close structural analogs and related chemical families suggest several potential applications:

- Lysophosphatidic Acid Receptor Antagonists Research indicates that dichlorophenoxy moieties can yield excellent lysophosphatidic acid LPA2 antagonists . Similar compounds have demonstrated LPA2 antagonist activity comparable to reference ligands .

- Hsp27 Binding Site Exploration Difluorophenoxy compounds have been used to explore binding sites on heat shock protein 27 (Hsp27), suggesting their utility in creating chemical probes for biological research . Related structure-activity relationship (SAR) studies indicate that molecules like 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene can be used to investigate specific binding pockets in proteins .

- Pyridopyrimidine Derivatives as Anticancer Agents Pyrido[2,3-d]pyrimidines, which share a pyridine ring structure, are noted for their potential as anticancer agents . This suggests that this compound or its derivatives might find applications in medicinal chemistry for developing cancer therapies .

- Building Blocks for Complex Molecules The presence of a carbonitrile group (C#N) in this compound makes it a versatile building block for synthesizing more complex organic molecules, potentially in pharmaceuticals or materials science .

Life Science Research

This compound is categorized as a life science product . American Elements supplies such materials in various quantities and purities, and can produce them to custom specifications . These materials are available in grades suitable for different applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which impart distinct chemical properties and reactivity . This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biologische Aktivität

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (CAS No. 924832-54-2) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₆F₂N₂O

- Molecular Weight : 232.19 g/mol

- Structure : The compound features a pyridine ring substituted with a difluorophenoxy group and a carbonitrile moiety, which are critical for its biological activity.

Studies indicate that this compound may interact with specific biological targets, including receptors involved in inflammatory processes and cellular signaling pathways. Its structural components suggest it could act as an antagonist or inhibitor for various receptors.

Pharmacological Studies

Research has demonstrated that this compound exhibits notable activity in various biological assays:

-

Lysophosphatidic Acid Receptor (LPA) Antagonism :

- A study highlighted the development of LPA receptor antagonists where derivatives similar to this compound showed significant antagonistic effects against LPA receptors. For instance, compounds with similar structures exhibited IC₅₀ values ranging from 1.9 μM to higher depending on the specific receptor subtype targeted .

- Anti-inflammatory Effects :

- Anticancer Activity :

Table 1: Biological Activity Summary

| Activity Type | Target Receptor/Pathway | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| LPA Antagonism | LPA 2 | 1.9 | |

| Anti-inflammatory | SCI Model | Not specified | |

| Anticancer (kinase inhibition) | Various kinases | Not specified |

Case Studies

-

Spinal Cord Injury Model :

- In a controlled study involving mice subjected to SCI, treatment with compounds related to this compound resulted in significant improvements in motor function as measured by standardized scoring systems. The study concluded that these compounds could serve as potential therapeutic agents for SCI management .

- In Vitro Kinase Inhibition :

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJDOMXFQVGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.